N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
This compound possesses the International Union of Pure and Applied Chemistry systematic name (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid. The compound bears the Chemical Abstracts Service registry number 5672-83-3, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₄H₁₇NO₆ indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and six oxygen atoms, resulting in a molecular weight of 295.29 grams per mole.
The structural representation through Simplified Molecular Input Line Entry System notation is COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1, which clearly delineates the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key BGMCTGARFXPQML-NSHDSACASA-N provides additional systematic identification for database searches and computational chemistry applications. The compound is catalogued in PubChem under the Compound Identifier 2733408, facilitating access to comprehensive chemical information and related studies.
Multiple synonymous names exist for this compound, including 1-methyl N-carbobenzoxy-L-glutamate, 4S-4-benzyloxy carbonyl amino-5-methoxy-5-oxopentanoic acid, L-glutamic acid N-phenylmethoxy carbonyl 1-methyl ester, and N-carbobenzoxy-L-glutamic acid 1-methyl ester. These alternative designations reflect the various naming conventions employed in different chemical contexts and research applications.
Crystallographic Analysis and Stereochemical Configuration
The crystallographic properties of this compound reveal important structural characteristics that influence its chemical behavior and applications. The compound exhibits a melting point range of 64 to 70 degrees Celsius, indicating relatively stable intermolecular interactions in the solid state. The optical rotation measured at 20 degrees Celsius using the sodium D-line is negative 24 degrees when measured at a concentration of 1 gram per 100 milliliters in ethanol. This specific rotation value confirms the L-configuration of the glutamic acid residue and provides a reliable method for determining enantiomeric purity.
The stereochemical configuration around the alpha carbon maintains the natural L-configuration of glutamic acid, with the absolute configuration designated as S according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is crucial for maintaining biological activity when the compound is incorporated into peptides or used in biochemical applications. The benzyloxycarbonyl protecting group adopts a specific spatial orientation that influences the overall molecular conformation and intermolecular interactions.
Crystallographic studies of related benzyloxycarbonyl-protected amino acid derivatives provide insights into the structural behavior of this compound. Research on N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester demonstrated that such compounds crystallize in ordered arrangements stabilized by hydrogen bonding networks. The uretane and amide moieties in these structures typically adopt trans conformations, with characteristic torsion angles that minimize steric hindrance while maximizing intermolecular interactions.
Comparative Analysis of Protected versus Unprotected Glutamic Acid Derivatives
The structural differences between this compound and unprotected glutamic acid derivatives significantly impact their chemical properties and applications. Unprotected L-glutamic acid possesses a molecular formula of C₅H₉NO₄ with a molecular weight of 147.13 grams per mole, substantially smaller than the protected derivative. The introduction of the benzyloxycarbonyl protecting group and methyl ester functionality increases the molecular weight by approximately 148 grams per mole, representing a doubling of the molecular mass.
L-glutamic acid 5-methyl ester, which represents a partially protected form of glutamic acid, provides an intermediate comparison point. This compound has a molecular formula of C₆H₁₁NO₄ and molecular weight of 161.2 grams per mole. The specific rotation of L-glutamic acid 5-methyl ester ranges from positive 28.0 to positive 30.0 degrees when measured under similar conditions to the fully protected derivative. This significant difference in optical rotation values demonstrates the substantial impact of the benzyloxycarbonyl protecting group on the compound's stereochemical properties.
Solubility studies reveal dramatic differences between protected and unprotected glutamic acid derivatives. Research on L-glutamic acid 5-methyl ester demonstrated varying solubility patterns across different solvents, with the highest mole fraction solubility observed in water (0.042569) followed by methanol (0.001379) at 298.15 Kelvin. The presence of the benzyloxycarbonyl group in this compound significantly alters these solubility characteristics, generally decreasing water solubility while increasing solubility in organic solvents.
The following table summarizes key comparative properties:
| Property | L-Glutamic Acid | L-Glutamic Acid 5-Methyl Ester | This compound |
|---|---|---|---|
| Molecular Formula | C₅H₉NO₄ | C₆H₁₁NO₄ | C₁₄H₁₇NO₆ |
| Molecular Weight (g/mol) | 147.13 | 161.2 | 295.29 |
| Melting Point (°C) | 199-201 | Not specified | 64-70 |
| Optical Rotation | +31.5° | +28.0 to +30.0° | -24.0° |
| Water Solubility | High | Moderate | Low |
Hydrogen Bonding Networks in Solid-State Structures
The hydrogen bonding patterns in this compound solid-state structures play crucial roles in determining crystal packing arrangements and physical properties. Crystallographic studies of related benzyloxycarbonyl-protected dipeptides provide valuable insights into the hydrogen bonding behavior expected for this compound. Research on N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester revealed that intermolecular N-H⋯O=C hydrogen bonds stabilize the crystal packing.
The hydrogen bonding network typically involves interactions between the amide hydrogen of the peptide bond and carbonyl oxygen atoms of neighboring molecules. Additionally, the uretane hydrogen participates in hydrogen bonding with carbonyl oxygen atoms of uretane groups in adjacent molecules. These interactions result in the formation of hydrogen-bonded chains that extend along specific crystallographic directions, creating stable supramolecular architectures.
Analysis of gamma-methyl L-glutamate N-carboxy anhydride, a structurally related compound, demonstrated that molecules link through N-H⋯O hydrogen bonds between imino groups and carbonyl oxygen atoms in methyl ester groups. This creates tape-like structures along crystallographic axes, with additional C-H⋯O interactions linking these tapes into sheet-like arrangements parallel to specific crystallographic planes. The oxazolidine rings in these structures arrange in layers with short intermolecular contacts, suggesting similar organizational principles may apply to this compound.
The hydrogen bonding analysis reveals that such compounds form R₂²(12) ring motifs through paired hydrogen bond interactions. These ring formations contribute significantly to the overall stability of the crystal structure and influence properties such as melting point and mechanical characteristics. The specific geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, determine the strength and directionality of intermolecular interactions.
Properties
IUPAC Name |
(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Glu-OMe can be synthesized through several organic synthesis methods. One common method involves the reaction of N-benzyl-L-glutamic acid with formic acid to generate N-benzyl-L-glutamic acid 1-methyl ester . Another method involves the use of amino acid t-butyl esters in inverse solid-phase peptide synthesis .
Industrial Production Methods: In industrial settings, Z-Glu-OMe is produced using large-scale organic synthesis techniques. The process typically involves the protection of the amino group of glutamic acid followed by esterification to form the methyl ester derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Z-Glu-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Z-Glu-OMe to its corresponding alcohol derivatives.
Substitution: The ester group in Z-Glu-OMe can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of Z-Glu-OMe, such as oxo derivatives, alcohol derivatives, and substituted esters.
Scientific Research Applications
Z-Glu-OMe has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for the amino group of glutamic acid.
Biology: Z-Glu-OMe is used in the study of enzyme-substrate interactions and protein folding.
Medicine: The compound is used in the development of peptide-based drugs and as a building block for drug synthesis.
Industry: Z-Glu-OMe is used in the production of various pharmaceuticals and biochemicals.
Mechanism of Action
The mechanism of action of Z-Glu-OMe involves its role as a protecting group in peptide synthesis. It protects the amino group of glutamic acid from unwanted reactions during chemical synthesis. The compound interacts with enzymes and other molecular targets through its ester and carbobenzyloxy groups, facilitating the formation of desired peptide bonds .
Comparison with Similar Compounds
Z-Glu-OtBu (N-Cbz-L-glutamic acid γ-tert-butyl ester, CAS not specified)
Z-Lys(Boc)-OMe (N-Cbz-Nε-Boc-L-lysine methyl ester, CAS not specified)
- Molecular formula : C₂₀H₂₉N₃O₆.
- Key differences: Contains a lysine backbone with a Boc-protected ε-amino group. Dual protection (Cbz and Boc) enables selective deprotection for branched peptide synthesis .
- Applications : Used in synthesizing lysine-rich peptides for antimicrobial and cell-penetrating applications .
Data Table: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protection Strategy | Key Applications |
|---|---|---|---|---|---|
| Z-Glu-OMe | 5672-83-3 | C₁₄H₁₇NO₆ | 295.3 | Cbz (α-amino), OMe (α-carboxyl) | Peptide synthesis, drug design |
| Z-Glu-OtBu | Not specified | C₁₈H₂₃NO₆ | 349.4 | Cbz (α-amino), OtBu (γ-carboxyl) | Acid-sensitive SPPS |
| Z-Lys(Boc)-OMe | Not specified | C₂₀H₂₉N₃O₆ | 407.5 | Cbz (α-amino), Boc (ε-amino) | Branched/antimicrobial peptides |
Research Findings and Functional Insights
Biological Activity
Z-Glu-OMe, or Z-Glutamic acid methyl ester, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of Z-Glu-OMe, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
Z-Glu-OMe is a derivative of glutamic acid, characterized by a methyl ester functional group. Its chemical formula is with a CID of 2733408 according to PubChem . The structural modifications enhance its solubility and bioavailability, making it a valuable candidate for pharmacological studies.
Mechanisms of Biological Activity
The biological activity of Z-Glu-OMe can be attributed to its interaction with various biological systems:
- Amino Acid Metabolism : Z-Glu-OMe serves as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis and energy production.
- Receptor Interaction : It has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the nervous system. This interaction can modulate excitatory neurotransmission and potentially impact cognitive functions .
- Antimicrobial Properties : Research indicates that derivatives of glutamic acid, including Z-Glu-OMe, exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of developing new antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Z-Glu-OMe:
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of Z-Glu-OMe, researchers conducted Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. The results indicated significant inhibitory effects on Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The study highlighted the importance of structural modifications in enhancing the compound's efficacy against resistant strains .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of Z-Glu-OMe in models of neurodegeneration. The compound was found to improve synaptic plasticity and reduce neuronal apoptosis in vitro. This suggests that Z-Glu-OMe may have therapeutic potential in conditions such as Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
